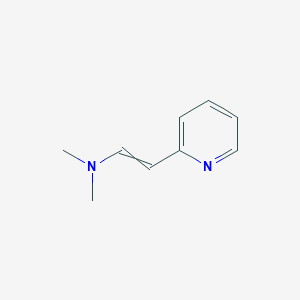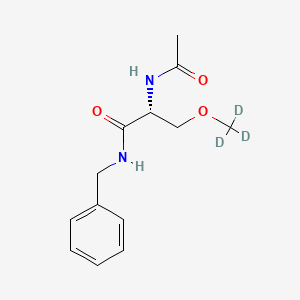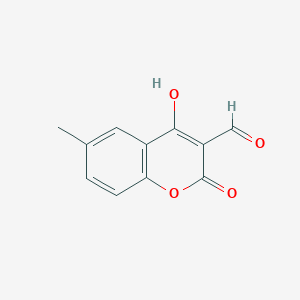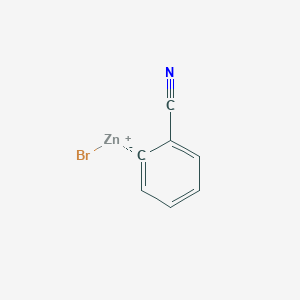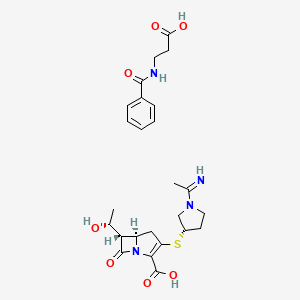
TNPA HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetranitro-pentaerythritol hexanitrate (TNPA HCl) is a powerful explosive compound that has been extensively studied for its potential applications in various fields of science. TNPA HCl is a highly energetic material that can be synthesized using several methods.
Aplicaciones Científicas De Investigación
Microvascular Effects in Clinical Treatment
TNPA HCl has been studied for its microvascular effects in the context of clinical treatments for wounds and non-healing ulcers. A study by Langfitt, Webb, and Smith (2007) utilized a rat cremaster microvascular preparation to investigate the effects of TNPA on arteriolar diameter in striated muscle, highlighting its potential in enhancing tissue perfusion and promoting tissue granulation in wound healing (Langfitt, Webb, & Smith, 2007).
Recycling and Disposal of Explosives
In the field of waste management and disposal of munitions and explosives, TNPA HCl has been identified as a significant compound. Ham (1998) discusses controlled combustion as a promising technique for the disposal of organic explosives, with TNPA HCl being a byproduct requiring removal in scrubbing systems (Ham, 1998).
Thrombolysis in Acute Myocardial Infarction
Research by Cannon et al. (1997) explored the use of TNK-tissue plasminogen activator (TNK-TPA), a variant of TPA, in acute myocardial infarction. TNK-TPA has shown promise in experimental models for its slower plasma clearance and greater fibrin specificity, suggesting potential applications in treating heart conditions (Cannon et al., 1997).
DNA Binding in Genetic Studies
In genetic research, TNPA has been identified as a DNA binding protein. A study by Gierl, Luetticke, and Saedler (1988) demonstrated that TNPA binds to specific sequence motifs, suggesting its role in regulating genetic element activity (Gierl, Luetticke, & Saedler, 1988).
Impact on Tissue Perfusion
Müller-Seubert et al. (2021) researched the impact of TNPA on tissue perfusion, observing increases in tissue oxygen saturation and skin temperature. This study utilized novel imaging methods, contributing to the understanding of TNPA's effects on enhancing tissue health (Müller-Seubert et al., 2021).
Development of Titania Nanopore Arrays
In materials science, TNPA has been investigated for its potential in orthopedic applications. Indira, Mudali, and Rajendran (2017) developed TiO2 nanopore arrays using TNPA, showing promising results for biocompatibility and corrosion resistance, vital for orthopedic implants (Indira, Mudali, & Rajendran, 2017).
Oncological Research and Theranostic Applications
TNPA has also been explored in the context of cancer therapy. Zhang et al. (2017) developed a terrylenediimide-based nanomedicine platform using TNPA, demonstrating its potential as an intrinsic theranostic agent for photoacoustic imaging-guided tumor photothermal therapy (Zhang et al., 2017).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for TNPA HCl involves the reaction of 2,4,6-trinitrophenol with hydrochloric acid.", "Starting Materials": [ "2,4,6-trinitrophenol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2,4,6-trinitrophenol in a suitable solvent such as ethanol or methanol.", "Step 2: Slowly add hydrochloric acid to the solution while stirring.", "Step 3: Continue stirring the mixture for several hours at room temperature.", "Step 4: Filter the resulting precipitate and wash with cold water.", "Step 5: Dry the product under vacuum to obtain TNPA HCl as a yellow crystalline solid." ] } | |
Número CAS |
1114452-57-1 |
Nombre del producto |
TNPA HCl |
Fórmula molecular |
C19H21NO3 . HCl |
Peso molecular |
347.84 |
Pureza |
>98% |
Sinónimos |
2,10,11-Trihydroxy-N-propylnoraporphine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




